Cas no 2680780-41-8 (benzyl N-(3-ethynylpyridin-4-yl)carbamate)

benzyl N-(3-ethynylpyridin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28279113
- benzyl N-(3-ethynylpyridin-4-yl)carbamate
- 2680780-41-8
-
- インチ: 1S/C15H12N2O2/c1-2-13-10-16-9-8-14(13)17-15(18)19-11-12-6-4-3-5-7-12/h1,3-10H,11H2,(H,16,17,18)
- InChIKey: QIJROSBVVDCEBJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CN=CC=1C#C)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 252.089877630g/mol
- どういたいしつりょう: 252.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
benzyl N-(3-ethynylpyridin-4-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279113-2.5g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28279113-0.5g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28279113-10.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28279113-0.25g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28279113-1.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28279113-1g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28279113-10g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28279113-5.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28279113-0.05g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28279113-0.1g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.1g |
$741.0 | 2025-03-19 |
benzyl N-(3-ethynylpyridin-4-yl)carbamate 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
benzyl N-(3-ethynylpyridin-4-yl)carbamateに関する追加情報
Professional Introduction to Benzyl N-(3-ethynylpyridin-4-yl)carbamate (CAS No. 2680780-41-8)
Benzyl N-(3-ethynylpyridin-4-yl)carbamate, a compound with the chemical identifier CAS No. 2680780-41-8, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both benzyl and ethynylpyridine moieties in its framework suggests a unique set of chemical properties that make it a promising candidate for various biochemical interactions.
The molecular structure of Benzyl N-(3-ethynylpyridin-4-yl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 3-ethynylpyridine ring. This configuration endows the compound with specific electronic and steric properties that are highly relevant in the design of bioactive molecules. The ethynyl group, in particular, introduces a reactive site that can participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their therapeutic potential. The pyridine ring in Benzyl N-(3-ethynylpyridin-4-yl)carbamate is a key feature that contributes to its biological activity. Pyridine derivatives are well-documented for their role in pharmaceuticals, often serving as pharmacophores in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern at the 4-position of the pyridine ring enhances its interaction with biological targets, making it an attractive scaffold for drug design.
One of the most compelling aspects of Benzyl N-(3-ethynylpyridin-4-yl)carbamate is its potential as a building block for more complex pharmacological entities. The compound’s reactivity allows for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, the ethynyl group can be used to introduce additional functional moieties through cross-coupling reactions, leading to the synthesis of novel analogs with enhanced biological activity or improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality or modularity. Benzyl N-(3-ethynylpyridin-4-yl)carbamate fits well into this category, as its structure allows for easy modification at multiple sites. This flexibility is crucial in the iterative process of drug discovery, where compounds are continuously refined based on biological data. The ability to modify both the benzyl and ethynylpyridine components provides researchers with a versatile platform for exploring new therapeutic avenues.
Recent studies have highlighted the importance of incorporating ethynyl groups into drug candidates due to their ability to enhance binding affinity and metabolic stability. In particular, ethynylpyridines have been explored as components in kinase inhibitors and other targeted therapies. The carbamate moiety further contributes to the compound’s potential by providing a site for hydrogen bonding interactions with biological targets, which can improve drug efficacy and selectivity.
The synthesis of Benzyl N-(3-ethynylpyridin-4-yl)carbamate involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include the preparation of the 3-ethynylpyridine precursor through palladium-catalyzed coupling reactions, followed by carbamate formation via nucleophilic substitution or condensation reactions. These synthetic strategies highlight the importance of transition metal catalysis in constructing complex molecular architectures efficiently.
In conclusion, Benzyl N-(3-ethynylpyridin-4-yl)carbamate (CAS No. 2680780-41-8) represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and reactivity make it a valuable tool for drug discovery and synthetic research. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.
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